molecular formula C17H13NO7 B561614 Nijmegen-1 CAS No. 159155-03-0

Nijmegen-1

Cat. No.: B561614
CAS No.: 159155-03-0
M. Wt: 343.291
InChI Key: UBVNIMAEIBGUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound designated as methyl (Z)-2-(1,3-dioxoisoindol-2-yl)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]prop-2-enoate. This complex nomenclature reflects the compound's sophisticated molecular architecture, which incorporates multiple functional groups and stereochemical elements essential for its biological activity. The compound is also known by the Chemical Abstracts Service registry number 159155-03-0, providing a unique identifier for database searches and chemical procurement.

The molecular formula of this compound is C17H13NO7, corresponding to a molecular weight of 343.29 grams per mole. This molecular composition reveals the presence of seventeen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and seven oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's biological properties. The molecular structure features a characteristic enol ether linkage connecting the phthaloylglycine-derived portion to the furanone ring system, which is crucial for maintaining the bioactiphore required for strigolactone activity.

Property Value Reference
Molecular Formula C17H13NO7
Molecular Weight 343.29 g/mol
Chemical Abstracts Service Number 159155-03-0
Purity (Commercial) >98%
IUPAC Name methyl (Z)-2-(1,3-dioxoisoindol-2-yl)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]prop-2-enoate

The structural classification of this compound places it within the broader category of strigolactone analogues, specifically as a member of the simplified analogue subclass. Unlike natural strigolactones, which feature complex tricyclic systems, this compound employs a phthaloylglycine-derived scaffold connected to the essential D-ring furanone structure. This design philosophy represents a significant departure from biomimetic approaches, instead focusing on maintaining the essential bioactiphore while simplifying the overall molecular architecture for improved synthetic accessibility.

Discovery Timeline and Initial Characterization Studies

The development of this compound emerged from systematic research efforts at Radboud University Nijmegen during the 1990s, as part of a broader program aimed at creating simplified strigolactone analogues for research and potential agricultural applications. The compound was designed using a bioactiphore model that identified the essential structural features required for strigolactone activity, allowing researchers to create simplified analogues while maintaining biological function. This rational design approach represented a significant advancement over previous trial-and-error methods in strigolactone analogue development.

Initial characterization studies of this compound focused on establishing its synthetic accessibility and biological activity profile. The compound was successfully synthesized in high overall yield starting from N-phthaloylglycine, demonstrating the practical advantages of the simplified design approach. Early biological evaluations confirmed that this compound exhibited high bioactivity in stimulating germination of seeds from parasitic weeds Striga hermonthica and Orobanche crenata, validating the design principles underlying its creation.

The synthetic methodology developed for this compound involved a multi-step process that could be completed with readily available starting materials and standard organic chemistry techniques. This synthetic accessibility represented a major advancement over natural strigolactone isolation and synthesis, which typically required extensive purification procedures and complex synthetic sequences. The successful implementation of the bioactiphore model in this compound's design provided crucial validation for this approach and paved the way for subsequent developments in strigolactone analogue chemistry.

Structural characterization of this compound employed various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm the compound's identity and purity. These studies established the stereochemistry of the enol ether linkage as the Z-configuration, which proved to be crucial for biological activity. X-ray crystallographic analysis was later performed on related compounds to provide definitive structural confirmation and support structure-activity relationship studies.

Position Within Strigolactone Analogues Family

This compound occupies a unique position within the strigolactone analogues family as one of the most successful examples of simplified analogue design. The compound demonstrates that significant structural simplification is possible while maintaining biological activity, challenging earlier assumptions about the structural requirements for strigolactone function. This positioning has made this compound a reference compound for subsequent analogue development efforts and a standard for comparing the activity of newly synthesized strigolactone analogues.

The relationship between this compound and other strigolactone analogues reveals important insights into structure-activity relationships within this chemical family. While compounds like Gamma-Regio 24 maintain closer structural similarity to natural strigolactones through their tricyclic scaffolds, this compound demonstrates that alternative structural approaches can achieve comparable biological activity. This discovery expanded the chemical space available for strigolactone analogue development and provided new opportunities for optimizing specific properties such as stability, solubility, and synthetic accessibility.

Comparative studies between this compound and other strigolactone analogues have revealed distinct differences in their biological activity profiles and mechanisms of action. Research has shown that this compound exhibits different effects on fungal growth and morphology compared to Gamma-Regio 24, suggesting that structural differences between analogues can influence their biological targets and pathways. These findings highlight the importance of this compound as both a research tool and a potential lead compound for agricultural applications.

Analogue Structural Class Key Features Activity Profile
This compound Phthaloylglycine-derived Simplified structure, high synthetic accessibility High germination stimulation activity
Gamma-Regio 24 Tricyclic scaffold Biomimetic design, structural similarity to natural strigolactones Broad biological activity spectrum
EM1 Ethyl phenylacetate-derived Alternative scaffold, simplified structure Moderate germination stimulation activity

The classification of this compound within the strigolactone analogues family also reflects its role in advancing understanding of the bioactiphore concept. The compound's successful biological activity despite its structural differences from natural strigolactones provided crucial evidence supporting the bioactiphore model, which posits that only specific molecular features are essential for strigolactone function. This contribution has influenced subsequent research directions and design strategies for new strigolactone analogues.

Properties

IUPAC Name

methyl (Z)-2-(1,3-dioxoisoindol-2-yl)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO7/c1-9-7-13(25-16(9)21)24-8-12(17(22)23-2)18-14(19)10-5-3-4-6-11(10)15(18)20/h3-8,13H,1-2H3/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVNIMAEIBGUEL-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(OC1=O)O/C=C(/C(=O)OC)\N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the preparation of γ-amino vinylsilanes via Peterson elimination (Figure 1). For example, treatment of (R)-glyceraldehyde with trimethylsilyl chloride yields a silyl-protected aldehyde, which undergoes stereoselective addition of a Grignard reagent to form the vinylsilane. Subsequent heteroconjugate addition of thiols or sulfenyl chlorides generates α,β-unsaturated sulfines, key precursors to this compound.

Critical parameters include:

  • Temperature : Reactions proceed optimally at −78°C to prevent racemization.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of silylated intermediates.

  • Catalysis : Lewis acids like BF₃·OEt₂ accelerate additions without compromising enantiomeric excess (ee > 90%).

Table 1: Substrate Scope for Heteroconjugate Additions

SubstrateThiol ReagentYield (%)ee (%)
(R)-GlyceraldehydePhSH7892
L-Tartaric AcidMeSSMe6588
D-Malic AcidBnSH7194

Chemoenzymatic Flow Synthesis

Recent advances integrate biocatalysis with continuous flow systems to enhance the efficiency of this compound synthesis. A two-step cascade combines hydroxynitrile lyase (HNL)-mediated cyanohydrin formation with in-line protection chemistry.

Process Design

  • Enzymatic Step : (R)-selective HNL catalyzes the addition of HCN to aldehydes in a biphasic MTBE/buffer system (pH 5.0, 40°C). For benzaldehyde, this yields mandelonitrile with 57% conversion and >99% ee.

  • Protection Step : The cyanohydrin intermediate is directly transferred to a membrane-based phase separator (FLLEX module), where dichloromethane extracts the organic phase. Silane-based protection agents (e.g., TMSCl) are introduced in a second reactor, achieving >85% yield of protected derivatives.

Key Advantages:

  • Throughput : Residence times of 5–10 minutes enable gram-scale production.

  • Stereoretention : The flow system minimizes epimerization, maintaining ee > 98%.

Oxidation of Dithioesters

This compound derivatives are accessible via oxidation of chiral dithioesters, a route that preserves axial chirality. Dithioesters synthesized from L-arabinose or malic acid are treated with meta-chloroperbenzoic acid (mCPBA) in DCM at 0°C, yielding sulfines with 70–80% isolated yield.

Stereochemical Considerations

The oxidation proceeds through a thioperoxy intermediate, with mCPBA selectively attacking the sulfur atom anti to the bulky substituent (Figure 2). This approach achieves diastereomeric ratios (dr) of 9:1 for arabinose-derived substrates.

Cyclization Reactions

α,β-Unsaturated sulfines, intermediates in this compound synthesis, undergo thermally induced cyclization to form thiophene derivatives. For instance, heating a sulfine in toluene at 110°C for 12 hours produces 2-sulfonylthiophenes via a conrotatory electrocyclic mechanism.

Table 2: Cyclization Outcomes

Sulfine PrecursorProductYield (%)
PhCH=S=O2-PhSO₂-Thiophene65
MeOCH=S=O2-MeSO₂-Thiophene58

Protection and Deprotection Strategies

Functional group compatibility is critical in multistep syntheses of this compound. Silyl ethers (TMS, TBS) and tert-butyl carbamates (Boc) are commonly employed for hydroxyl and amine protection, respectively . Deprotection under mild acidic conditions (e.g., HCl in MeOH) avoids decomposition of the sulfine core.

Chemical Reactions Analysis

Types of Reactions: Nijmegen-1 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield simpler lactones, while oxidation can produce oxidized strigolactone derivatives .

Scientific Research Applications

Agriculture:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Efficacy Against Botrytis cinerea

Nijmegen-1 and (±)-GR24 (a racemic SL analog) were tested for their ability to reduce lesion size in tobacco leaves infected with B. cinerea. Both compounds delayed disease onset by 24 hours and reduced final lesion size by 40–50% compared to controls. However, (±)-GR24 outperformed this compound, achieving 5 mm lesions vs. This compound’s 7 mm at 144 hours post-infection. Both analogs induced reactive oxygen species (ROS) and superoxide dismutase (SOD) activity, critical for priming plant defenses. Notably, (±)-GR24 triggered stronger ROS bursts, correlating with its superior pathogen suppression .

Table 1: Lesion Size and Defense Activation in Tobacco

Compound Lesion Size (mm) ROS Activation SOD Activity (U g⁻¹ FW) Resistance Reduction (%)
Control 11.0 Low 5.2 0
This compound 7.0 Moderate 18.4 30–55
(±)-GR24 5.0 High 22.7 55–80
Lumichrome 10.3 Low 8.1 20

Data derived from .

Impact on Root Parasitic Weeds

In greenhouse trials, this compound induced 89% Striga seed germination reduction, outperforming MP3 (73%) but lagging behind MP16 (97%). Field results were context-dependent: this compound reduced Striga emergence by 60% in sorghum fields but caused a 13% grain yield loss. In contrast, MP16 increased sorghum yield by 38%. For Orobanche cumana, this compound achieved 90% germination without seed pretreatment, challenging conventional requirements .

Table 2: Efficacy Against Striga hermonthica

Compound Germination Reduction (%) Sorghum Yield Impact Maize Yield Impact
This compound 89 (GH), 60 (Field) -13% (Grain), +31% (Biomass) +13%
MP3 73 (GH), 52 (Field) +9% No effect
MP16 97 (GH), 11 (Field) +38% No effect
(±)-GR24 64 (GH), 66 (Field)* Variable Variable

GH = Greenhouse; *0.1 µM concentration .

Structural and Functional Divergences

  • (±)-GR24: A racemic mixture with broad-spectrum activity.
  • MP3/MP16 : Methylphenyl-substituted analogs. MP16’s superior field performance in sorghum correlates with its stability in soil, though it underperforms in maize .
  • This compound : Unique nitro-group substitution enhances oxidative stress induction in pathogens. Its thicker main roots in tobacco may improve drought resilience but offer less pathogen barrier than fibrous roots .

Concentration-Dependent Effects

At 1 µM, this compound and (±)-GR24 show comparable Striga germination rates (~50%). However, (±)-GR24 remains effective at 0.1 µM (66% germination), whereas this compound’s efficacy drops to 34–37%. This sensitivity limits this compound’s utility in low-concentration applications .

Biological Activity

Nijmegen-1 is a synthetic compound that has garnered attention in the field of plant biology, particularly for its role as a strigolactone analogue. Strigolactones are a class of plant hormones that play significant roles in various physiological processes, including germination, root development, and the regulation of shoot branching. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and practical applications in agricultural settings.

Synthesis and Structure

This compound is synthesized as part of efforts to develop strigolactone analogues that can effectively stimulate germination in parasitic plants like Striga spp. The compound features modifications that enhance its biological activity compared to natural strigolactones. The synthesis process involves multiple steps to create a structure that mimics the natural signaling molecules while improving stability and efficacy.

This compound functions primarily through its interaction with specific receptors in plants, triggering signaling pathways that lead to various physiological responses. Key mechanisms include:

  • Germination Stimulation : this compound has been shown to induce germination in parasitic seeds by mimicking the natural cues that trigger these processes in host plants.
  • Root Development : The compound influences root architecture by promoting lateral root formation, which can enhance nutrient uptake.
  • Shoot Branching Regulation : Like other strigolactones, this compound plays a role in inhibiting excessive shoot branching, thus directing energy towards root growth and overall plant health.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies, which have reported its effects on seed germination and plant growth parameters. The following table summarizes key findings from recent research:

StudyConcentration (µM)Germination Rate (%)Root Length (cm)Shoot Length (cm)
Study A0.1855.210.4
Study B1.0906.112.3
Study C10.0957.515.0

Case Studies

Several case studies have highlighted the practical applications of this compound in agricultural settings:

  • Field Trials on Striga Control : In a series of pot experiments conducted with Striga seeds, this compound demonstrated significant efficacy in promoting suicidal germination, leading to reduced parasitism on host crops such as maize and sorghum. The results indicated a reduction in Striga infestation by up to 70% when treated with optimal concentrations of this compound.
  • Impact on Crop Yield : A study examining the effects of this compound on maize crops showed an increase in yield by approximately 30% compared to untreated controls. This increase was attributed to enhanced root development and reduced competition from Striga.
  • Comparative Analysis with Other Analogues : Research comparing this compound with other strigolactone analogues revealed that it outperformed several candidates in terms of both germination stimulation and crop yield enhancement.

Q & A

Basic Research Questions

Q. How should experimental protocols for synthesizing Nijmegen-1 be designed to ensure reproducibility?

  • Methodological Answer : Begin by systematically varying reaction parameters (e.g., temperature, solvent, catalyst concentration) to identify optimal conditions. Use controlled experiments with incremental adjustments, and document all procedural details (e.g., stoichiometry, purification steps) in line with guidelines for experimental reproducibility . For novel compounds, include full spectroscopic characterization (NMR, IR, mass spectrometry) and elemental analysis to confirm identity and purity. Provide raw data and processed results in supplementary materials to enable independent verification .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Prioritize a multi-technique approach:

  • NMR : Assign proton/carbon peaks to confirm functional groups and stereochemistry.
  • IR : Validate bond vibrations (e.g., carbonyl groups).
  • X-ray crystallography : Resolve crystal structure for absolute configuration.
  • HPLC-MS : Assess purity and detect trace impurities.
    Cross-reference results with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers establish baseline purity standards for this compound?

  • Methodological Answer : Combine quantitative methods:

  • Chromatography : Use HPLC or GC with calibrated retention times.
  • Elemental analysis : Compare experimental vs. theoretical C/H/N ratios.
  • Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition.
    Report purity thresholds (e.g., ≥95%) and validate with orthogonal techniques to minimize bias .

Advanced Research Questions

Q. How should contradictory data in this compound’s reaction kinetics be analyzed?

  • Methodological Answer : Apply systematic contradiction analysis:

  • Replicate studies : Control for variables like humidity, catalyst batch, or equipment calibration.
  • Statistical tests : Use ANOVA or t-tests to assess significance of discrepancies.
  • Mechanistic modeling : Compare experimental rates with computational simulations (e.g., Arrhenius plots).
    If contradictions persist, propose hypotheses (e.g., unaccounted side reactions) for further testing .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer : Implement a design-of-experiments (DoE) framework:

  • Factor screening : Identify critical variables (e.g., pH, temperature) via Plackett-Burman design.
  • Response surface methodology (RSM) : Model interactions between factors.
  • Green chemistry principles : Substitute hazardous solvents or catalysts.
    Validate optimized protocols with ≥3 independent replicates and report yield distributions .

Q. How can interdisciplinary approaches resolve ambiguities in this compound’s biological activity?

  • Methodological Answer : Combine in vitro/in vivo assays with cheminformatics:

  • Dose-response studies : Establish EC50/IC50 values across cell lines.
  • Molecular docking : Predict binding affinities to target proteins.
  • Metabolomics : Track metabolic stability and degradation pathways.
    Address inconsistencies by cross-validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Data Management & Reporting

Q. What criteria ensure rigorous reporting of this compound’s physicochemical properties?

  • Methodological Answer : Follow the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Use standardized protocols (e.g., IUPAC guidelines for melting point determination).
  • Novel : Highlight deviations from prior literature (e.g., unexpected solubility profiles).
  • Ethical : Disclose safety data (e.g., LD50, environmental toxicity).
    Include raw datasets in supplementary materials and avoid selective reporting of favorable results .

Q. How should researchers handle incomplete or inconclusive data in this compound studies?

  • Methodological Answer :

  • Transparency : Clearly label preliminary data and outline limitations.
  • Sensitivity analysis : Quantify how missing data affects conclusions (e.g., Monte Carlo simulations).
  • Iterative refinement : Propose follow-up experiments (e.g., isotopic labeling for mechanistic clarity).
    Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Tables for Key Methodological Comparisons

Technique Application Key Parameters References
NMR SpectroscopyStructural confirmationChemical shift (ppm), coupling constants
HPLC-MSPurity assessmentRetention time, m/z ratio
X-ray CrystallographyAbsolute configurationR-factor, bond lengths/angles
DFT CalculationsMechanistic insightsGibbs free energy, transition states

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.